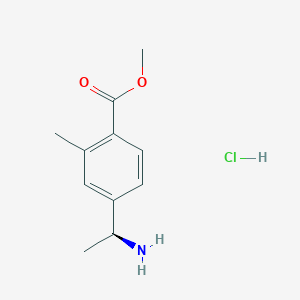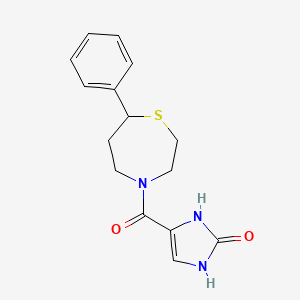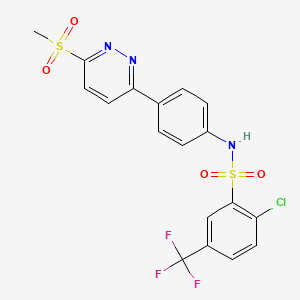![molecular formula C10H11NO5S B2775471 (2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid CAS No. 924871-08-9](/img/structure/B2775471.png)
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid, also known as AMPA, is a compound that belongs to the class of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonists. AMPA is a synthetic compound that has been widely studied due to its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Acrylamide Applications in Industry
Acrylamide, structurally related due to its acrylic acid functionality, is widely used in industrial applications, notably in the production of polyacrylamide. Polyacrylamides are employed extensively in water and wastewater treatment, pulp and paper processing, and mining. The formation of acrylamide in food products during heat treatment has led to significant research into its occurrence, chemistry, and potential health risks, driving advancements in understanding its formation and strategies for mitigation (Taeymans et al., 2004).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid and its derivatives, which share the acrylic acid functionality, have been studied for their potential as anticancer agents. The reactivity of cinnamic acid allows for the creation of various derivatives with significant medicinal properties. Research in the past two decades has highlighted the antitumor efficacy of various cinnamoyl derivatives, underscoring their underutilized potential in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Production of Acrylic Acid
Lactic acid, derived from biomass, serves as a precursor for several chemicals including acrylic acid through biotechnological routes. This green chemistry approach underlines the potential of using lactic acid for the production of valuable chemicals, offering a sustainable alternative to petrochemical processes. The review by Gao, Ma, and Xu (2011) discusses the current status and future prospects of producing chemicals like acrylic acid from lactic acid, highlighting the environmental benefits of biotechnological processes over traditional chemical synthesis routes (Gao, Ma, & Xu, 2011).
Plasma Polymerization for Biomedical Applications
The plasma polymerization of acrylic acid, a process related to the functionalities of "(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid," has been explored for creating thin films with specific surface chemistries for biomedical applications. These coatings, rich in carboxylic acid groups, have shown promise in stimulating cell adhesion and proliferation, indicating their potential for use in tissue regeneration and biomolecule immobilization processes (Bitar, Cools, De Geyter, & Morent, 2018).
Environmentally Friendly Acid Cleaning
Sulfamic acid, known for its cleaning and corrosion inhibition properties, presents an environmentally friendly alternative for industrial cleaning applications. Its solutions are used to remove scales and rust from metal surfaces, highlighting the move towards safer and less toxic cleaning agents. This review underscores the importance of selecting environmentally benign substances for industrial applications, aligning with global sustainability goals (Verma & Quraishi, 2022).
Propiedades
IUPAC Name |
(E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBAZVFULZYDEN-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2775391.png)
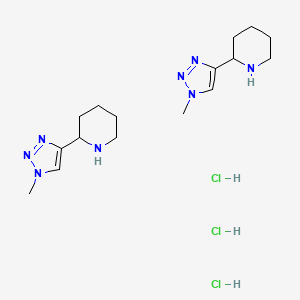
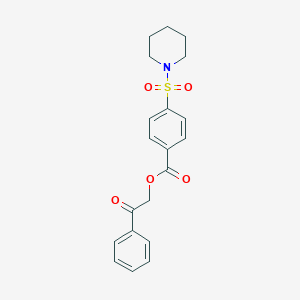
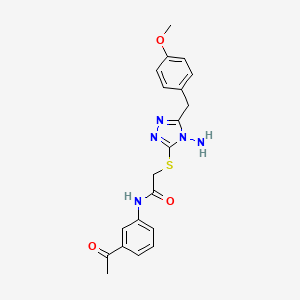
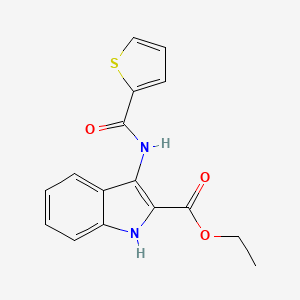
![[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2775398.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2775399.png)
![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2775400.png)
![N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2775401.png)
![{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine](/img/structure/B2775402.png)
